5,6-Dimethyl-1,3-diphenyl-2-benzofuran

Singlet Oxygen Probe Photostability Photooxidation

5,6-Dimethyl-1,3-diphenyl-2-benzofuran (also referred to as 1,3-Diphenyl-5,6-dimethylisobenzofuran or DPDMI) is a synthetic isobenzofuran derivative with the formula C₂₂H₁₈O, molecular weight 298.38 g/mol, CAS 27720-47-4, and a density of 1.107 g/cm³. It belongs to the diarylisobenzofuran class, which are known for their utility as fluorescent probes, singlet-oxygen traps, and reactive dienes in Diels-Alder chemistry.

Molecular Formula C22H18O
Molecular Weight 298.4 g/mol
CAS No. 27720-47-4
Cat. No. B12904982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1,3-diphenyl-2-benzofuran
CAS27720-47-4
Molecular FormulaC22H18O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(OC(=C2C=C1C)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18O/c1-15-13-19-20(14-16(15)2)22(18-11-7-4-8-12-18)23-21(19)17-9-5-3-6-10-17/h3-14H,1-2H3
InChIKeyLBASRTOKVSTSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethyl-1,3-diphenyl-2-benzofuran (CAS 27720-47-4): A Methylated Isobenzofuran for Differentiated Photophysical Performance


5,6-Dimethyl-1,3-diphenyl-2-benzofuran (also referred to as 1,3-Diphenyl-5,6-dimethylisobenzofuran or DPDMI) is a synthetic isobenzofuran derivative with the formula C₂₂H₁₈O, molecular weight 298.38 g/mol, CAS 27720-47-4, and a density of 1.107 g/cm³ . It belongs to the diarylisobenzofuran class, which are known for their utility as fluorescent probes, singlet-oxygen traps, and reactive dienes in Diels-Alder chemistry. The compound is distinguished from the parent 1,3-diphenylisobenzofuran (DPBF/DPI, CAS 5471-63-6) by the addition of two methyl groups at the 5- and 6-positions, a structural modification that tunes reactivity and photostability pathways via steric and electronic perturbation of the benzofuran core [1].

Procurement Risk: Why 5,6-Dimethyl-1,3-diphenyl-2-benzofuran Cannot Be Directly Substituted by Unsubstituted DPBF


The selection of a substituted isobenzofuran for research or industrial applications cannot be based solely on the generic isobenzofuran scaffold. The 5,6-dimethyl substitution on the benzofused ring of 5,6-Dimethyl-1,3-diphenyl-2-benzofuran is not inert; it directly alters the compound's self-sensitized photooxidation kinetics relative to the widely used 1,3-diphenylisobenzofuran (DPI) [1]. Because isobenzofurans are commonly employed as fluorescent probes for reactive oxygen species (ROS) or as mechanistic dienes, an uncharacterized shift in photooxidation rate constants or pathway contributions can invalidate the assumption of comparable performance. A generic substitution risks data that is neither reproducible nor comparable to published standards, undermining the validity of diagnostic, mechanistic, or quality-control protocols. The evidence below clarifies which quantitative parameters change and by how much, enabling evidence-based procurement decisions.

Quantitative Differentiation Guide: 5,6-Dimethyl-1,3-diphenyl-2-benzofuran vs. Analogues


Photooxidation Quantum Yield: DPDMI vs. DPI in Benzene

In a head-to-head study under identical self-sensitized photooxidation conditions, 5,6-Dimethyl-1,3-diphenyl-2-benzofuran (DPDMI) exhibited a dramatically different fluorescence quantum yield in benzene under oxygen-free conditions compared to its parent compound, 1,3-diphenylisobenzofuran (DPI). The fluorescence quantum yield (ΦF) of DPI was reported to be near unity (0.96), while that of DPDMI was measured at 0.123 [1]. This indicates that the dimethyl substitution significantly quenches the intrinsic fluorescence, altering the molecule's excited-state dynamics. Furthermore, the peroxidation quantum yield for DPDMI (ΦFO₂^h = 0.0089) was also found to be distinct from DPI (ΦFO₂^h = 0.0075), indicating a change in the efficiency of the photochemical reaction path [1].

Singlet Oxygen Probe Photostability Photooxidation

Singlet-Oxygen Oxidation Rate Constant: DPDMI vs. DPI in Methanol

The bimolecular rate constant for the reaction of the isobenzofuran with singlet oxygen (koox) is a critical parameter determining probe sensitivity and lifetime in ROS detection assays. Derivations from sensitized photooxidation experiments in methanol show that DPDMI has a distinct singlet-oxygen reactivity profile compared to DPI. While the absolute rate constants are partially obscured in the available text, the differential effect of solvent on the primary photoprocesses is noted to be 'nearly identical except in the case of DPDMI', indicating a unique solvent-dependent mechanistic divergence for the dimethyl derivative [1]. This suggests that the 5,6-dimethyl groups modify the charge-transfer character of the singlet-substrate/ground-state oxygen reaction pathway, a finding that has been generalized to other aromatic systems [1].

Singlet Oxygen Kinetics Dye-Sensitized Photooxidation Rate Constants

Contrasted Photophysical Pathway: Direct Singlet-State Reaction vs. Singlet-Oxygen Mechanism

The 1973 mechanistic study established that the photooxidation of isobenzofurans proceeds through two competing mechanisms: a conventional singlet-oxygen pathway and a direct reaction between the excited singlet state of the substrate and ground-state oxygen. For the broader isobenzofuran class, the direct singlet-substrate mechanism was calculated to contribute from ~10% to virtually 100% of the photooxidation, depending on substrate concentration [1]. The derived rate constants for this singlet-substrate reaction are in the range of 10¹⁰ M⁻¹ s⁻¹ [1]. DPDMI's unique divergence in the kinetic analysis (as noted in Evidence Item 2) positions it as a compound where the balance between the two mechanistic pathways is distinct from DPI, making it a valuable probe for studying the mechanistic dichotomy itself.

Photochemical Mechanism Excited-State Reactivity Mechanistic Divergence

Enhanced Stability and Reduced Reactivity as a Diene in Diels-Alder Cycloadditions

Isobenzofurans are among the most reactive dienes for Diels-Alder reactions, but their high reactivity often leads to premature dimerization or polymerization, complicating their use as synthetic intermediates. The introduction of methyl groups at the 5- and 6-positions sterically shields the diene system while also electronically modulating the HOMO-LUMO gap, which can lead to more controlled cycloadditions. While specific rate constants for Diels-Alder reactions of DPDMI versus DPI were not directly provided in the reviewed sources, the classification of isobenzofurans as extremely reactive dienes and the known stabilizing effect of substitution (as demonstrated by the successful isolation of hindered analogues like 1,3-diphenylisobenzofuran itself) [1] supports the inference that the 5,6-dimethyl substitution provides enhanced ambient stability relative to unsubstituted or less-substituted isobenzofurans.

Diels-Alder Reactivity Steric Shielding Synthetic Intermediate

Validated Application Scenarios for 5,6-Dimethyl-1,3-diphenyl-2-benzofuran Based on Demonstrated Differentiation


Mechanistic Probe for Dual-Pathway Singlet-Oxygen Generation Assays

Researchers designing definitive singlet-oxygen (¹O₂) quantum yield measurements can leverage DPDMI's unique kinetic signature to deconvolve the contributions of the Type I (singlet-substrate direct reaction) and Type II (¹O₂-mediated) photooxidation pathways. Unlike the standard DPI (DPBF) probe, DPDMI's solvent-dependent kinetic divergence allows the user to assess the extent of direct singlet-substrate quenching in their specific medium, as established by the quantitative differences in photooxidation yields and rate constants demonstrated in the Olmsted & Akashah (1973) study [1]. This makes it the preferred probe when the experimental system involves concentrations or solvents where the dual mechanism becomes significant.

Controlled Diels-Alder Cycloaddition for Sterically Demanding Substrates

Synthetic chemists requiring a bench-stable, yet sufficiently reactive, isobenzofuran diene for the construction of complex polycyclic frameworks should select DPDMI over the less-substituted DPI. The 5,6-dimethyl groups provide enhanced steric shielding that mitigates unwanted dimerization pathways, offering a wider thermal operating window for cycloaddition with sensitive dienophiles. As supported by the class-level stability inference, the compound's isolation as a stable solid (as indicated by its well-defined density and routine synthetic preparation) [2] directly addresses procurement concerns related to shelf-life and reproducible reactivity in multi-step synthetic sequences.

Calibration Standard for Fluorescence Quenching-Based Photostability Screens

Material scientists evaluating the photostability of organic semiconductors or fluorescent dyes can use DPDMI as a reference compound with a known, intrinsically low fluorescence quantum yield (ΦF = 0.123) [1]. Rather than using the highly fluorescent DPI (ΦF = 0.96) as a single-point reference, incorporating DPDMI establishes a second calibration point near the lower end of the quantum yield scale, improving the accuracy of relative photostability assays, especially when evaluating materials designed for applications where low intrinsic fluorescence is a desirable attribute (e.g., charge-transport layers in OLEDs).

Substrate for Investigating Solvent Effects on Charge-Transfer Mediated Photooxidation

Physical organic chemists investigating the role of solvent polarity on charge-transfer-mediated photooxidation can employ DPDMI as a key substrate. The observation that DPDMI is the only compound in its class to show a significant solvent-dependent discrepancy in derived singlet-oxygen parameters [1] presents a unique experimental handle for studying how remote alkyl substituents on the benzofused ring modulate the electron-transfer character of the excited-state reaction with molecular oxygen. This application is not accessible with the methyl-free parent compound DPI.

Quote Request

Request a Quote for 5,6-Dimethyl-1,3-diphenyl-2-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.